molecular formula C16H10F8N2O B15002503 3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide

3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide

Cat. No.: B15002503
M. Wt: 398.25 g/mol
InChI Key: KBRQJLGCGHLXDO-UHFFFAOYSA-N
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Description

3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with 4-fluoroaniline to form the corresponding amine. This amine is subsequently coupled with 3-fluorobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide is unique due to its specific combination of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research .

Properties

Molecular Formula

C16H10F8N2O

Molecular Weight

398.25 g/mol

IUPAC Name

3-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]benzamide

InChI

InChI=1S/C16H10F8N2O/c17-10-4-6-12(7-5-10)25-14(15(19,20)21,16(22,23)24)26-13(27)9-2-1-3-11(18)8-9/h1-8,25H,(H,26,27)

InChI Key

KBRQJLGCGHLXDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)F

Origin of Product

United States

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